3-(4-Methoxybenzyl)-4-methylpentanoic acid

Description

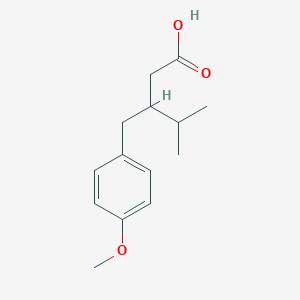

3-(4-Methoxybenzyl)-4-methylpentanoic acid (CAS: Not explicitly listed in evidence; referred to as GL1001 or MLN-4760 in studies) is a synthetic carboxylic acid derivative with a branched alkyl chain and a 4-methoxybenzyl substituent. This compound has been studied primarily for its role as an angiotensin-converting enzyme 2 (ACE2) inhibitor. ACE2 is a key enzyme in the renin-angiotensin system (RAS) and serves as a receptor for SARS-CoV-2. Pharmacological inhibition of ACE2 with this compound attenuated experimental colitis in murine models, demonstrating anti-inflammatory properties comparable to sulfasalazine .

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-4-methylpentanoic acid |

InChI |

InChI=1S/C14H20O3/c1-10(2)12(9-14(15)16)8-11-4-6-13(17-3)7-5-11/h4-7,10,12H,8-9H2,1-3H3,(H,15,16) |

InChI Key |

FNMUPZJFFRWPEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC1=CC=C(C=C1)OC)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)-4-methylpentanoic acid typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction followed by reduction and further functional group modifications . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)-4-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to 3-(4-Methoxybenzyl)-4-methylpentanoic acid. For instance, a study synthesized several compounds via Knoevenagel condensation, demonstrating significant antibacterial activity against multidrug-resistant Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 2 to 4 µg/mL, indicating potent efficacy against resistant strains .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound 4c | 2 | S. aureus |

| Compound 4d | 2 | Enterococcus faecalis |

| Compound 4e | 3 | Streptococcus pneumoniae |

| Compound 4f | 4 | Listeria monocytogenes |

Anti-inflammatory Properties

In addition to antibacterial effects, compounds derived from this acid have shown anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles in treating inflammatory diseases .

Organic Synthesis Applications

Protecting Group in Organic Chemistry

The 4-methoxybenzyl (PMB) group, which is integral to the structure of this compound, is widely used as a protecting group in organic synthesis. It allows for selective reactions without interference from other functional groups. The PMB group can be easily installed and removed under mild conditions, making it a versatile tool for synthetic organic chemists .

Table 2: Summary of PMB Group Applications

| Application | Description |

|---|---|

| Total Synthesis | Used in complex organic molecule synthesis |

| Bio-organic Chemistry | Facilitates the study of biological processes |

| Methodology Development | Aids in developing new synthetic methodologies |

Materials Science Applications

Polymer Chemistry

this compound and its derivatives are being explored for their potential use in polymer chemistry. The incorporation of such compounds into polymer matrices can enhance properties such as thermal stability and mechanical strength. For example, studies have shown that adding methoxybenzyl groups can improve the thermal properties of polyesters .

Case Studies

Case Study 1: Antibacterial Evaluation

A comprehensive study evaluated various derivatives of the compound for their antibacterial properties against clinical isolates. The results indicated that specific modifications to the methoxybenzyl group significantly enhanced antibacterial efficacy, paving the way for new antibiotic development strategies .

Case Study 2: Synthesis Methodologies

Research focusing on the synthesis of PMB esters has demonstrated their utility in complex organic syntheses. The ability to protect carboxylic acids during multi-step syntheses has been particularly beneficial in pharmaceutical applications where selectivity is paramount .

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings from Comparative Studies

Antibacterial Activity

- 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid demonstrated superior antibacterial activity compared to lauric acid, with synergistic effects from the 2-(isobutyryloxy)-4-methylpentanoic acid and laurate moieties. It inhibited S. aureus growth at 3.125 μg/mL .

Enzyme Inhibition and Therapeutic Potential

- 3-(4-Methoxybenzyl)-4-methylpentanoic acid (GL1001/MLN-4760) binds ACE2 via interactions with catalytic residues (e.g., His345, Glu375), suppressing inflammation in colitis models .

Structural-Activity Relationship (SAR) Insights

- Substituent Effects: The 4-methoxybenzyl group in this compound is critical for ACE2 binding, while esterification (e.g., isobutyryloxy, dodecanoyloxy) enhances lipid solubility and antibacterial potency in other analogues.

- Branched Chain: The 4-methylpentanoic acid backbone itself contributes to metabolic stability and enzyme interaction, as seen in ACE2 inhibitors and antimicrobial agents .

Data Tables

Table 1: Comparative Pharmacological Profiles

Biological Activity

3-(4-Methoxybenzyl)-4-methylpentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antibacterial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential therapeutic applications.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties against multidrug-resistant strains. For instance, a study on related compounds showed minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL against several Gram-positive bacteria, including multidrug-resistant clinical isolates .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 2 | Staphylococcus aureus |

| Related Compound B | 4 | Enterococcus faecalis |

Anticancer Activity

The anticancer potential of structurally related compounds has also been investigated. Compounds featuring methoxybenzyl groups have shown efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, SMART compounds with similar substituents have been reported to induce apoptosis in cancer cells by binding to the colchicine site on tubulin .

A study indicated that these compounds could effectively overcome multidrug resistance in cancer cells, suggesting a promising avenue for cancer therapy .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| SMART-H | PC-3 (Prostate) | 15 | Tubulin inhibition |

| SMART-F | A375 (Melanoma) | TBD | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Case Studies and Research Findings

- Antibacterial Study : In vitro studies have confirmed that compounds with similar structures to this compound possess strong antibacterial activity against resistant strains. The findings suggest that modifications in the chemical structure can enhance antibacterial efficacy .

- Anticancer Research : A series of experiments conducted on various cancer cell lines revealed that certain derivatives of methoxybenzyl compounds significantly inhibited cell proliferation and migration. These studies emphasize the importance of structural modifications in enhancing anticancer properties .

Pharmacokinetics and Toxicology

Limited data is available specifically for the pharmacokinetics of this compound. However, related studies suggest that compounds with similar structures often exhibit favorable absorption and distribution profiles, which are crucial for therapeutic efficacy. Toxicological assessments indicate that these compounds generally have low toxicity at therapeutic doses, although specific studies are required for comprehensive safety evaluations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.